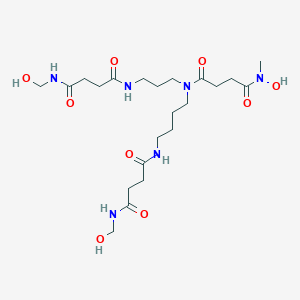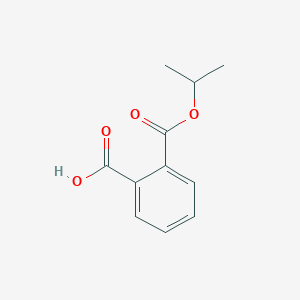
5-Brom-3-(1-Methylpiperidin-4-yl)-1H-Indol
Übersicht
Beschreibung
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole, also known as 5-Bromo-indole, is a heterocyclic aromatic organic compound. It is a member of the indole family, and is used in a variety of scientific research applications. 5-Bromo-indole has a wide range of applications, from being used as a synthetic intermediate in the synthesis of pharmaceuticals, to being used as a fluorescent probe in biological research.
Wissenschaftliche Forschungsanwendungen
Synthese von Antidepressiva
5-Brom-3-(1-Methyl-4-piperidinyl)indol: wurde als ein Schlüsselstrukturmotiv bei der Synthese von Antidepressiva identifiziert . Die Struktur der Verbindung ermöglicht die Entwicklung neuer Antidepressiva mit schnellem Wirkungseintritt, geringen Nebenwirkungen und verbesserter kognitiver Funktion. Dies ist besonders wichtig, da Depressionen ein großes globales Gesundheitsproblem darstellen und Fortschritte in der Medikation die Lebensqualität der Betroffenen deutlich verbessern können.
Antiproliferative Wirkstoffe
Die Verbindung hat Potenzial bei der Synthese neuer Tepotinib-Derivate gezeigt, die auf ihre antiproliferative Aktivität hin untersucht werden . Diese Derivate sind in der Krebsforschung wichtig, insbesondere im Studium von Leberkarzinomzellen. Die Fähigkeit, die Zellproliferation mit geringer Toxizität für normale Zellen zu hemmen, macht diese Anwendung für die Suche nach wirksamen Krebsbehandlungen unerlässlich.
5-HT6-Rezeptor-Inhibition
Als Piperidin-Indol-Verbindung dient sie als Inhibitor für den 5-HT6-Rezeptor . Dieser Rezeptor ist mit kognitiven Prozessen und neurodegenerativen Erkrankungen verbunden. Inhibitoren wie 5-Brom-3-(1-Methyl-4-piperidinyl)indol können zur Behandlung verschiedener Erkrankungen des zentralen Nervensystems verwendet werden, darunter die Alzheimer-Krankheit.
Synthese von Mutterkornalkaloiden
Indol-Derivate, einschließlich 5-Brom-3-(1-Methyl-4-piperidinyl)indol, sind weit verbreitete Einheiten bei der Synthese von Mutterkornalkaloiden . Diese Alkaloide haben eine breite Palette pharmakologischer Aktivitäten, darunter Vasokonstriktion und die Stimulation der glatten Muskulatur. Sie werden auch zur Behandlung von Migräne und zur Einleitung der Wehen bei der Geburt eingesetzt.
Werkzeug für die molekulare Forschung
Die Verbindung wird als Werkzeug für die molekulare Forschung bei der Untersuchung chemischer Reaktionen verwendet, insbesondere bei metallkatalysierten Prozessen . Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem idealen Kandidaten für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.
Modulation der Neurotransmitterfreisetzung
5-Brom-3-(1-Methyl-4-piperidinyl)indol: spielt eine Rolle bei der Modulation der Neurotransmitterfreisetzung . Dies ist entscheidend für das Verständnis und die Behandlung von Stimmungsstörungen, da die falsche Freisetzung von Neurotransmittern wie Serotonin, Dopamin und Noradrenalin oft an Zuständen wie Depression und Angst beteiligt ist.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKCABHRSIAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577888 | |
| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121206-76-6 | |
| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?
A1: The research paper focuses on optimizing the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.
Q2: Can you elaborate on the applications of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole beyond its role as an intermediate in Naratriptan synthesis?
A2: While the primary application of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)





